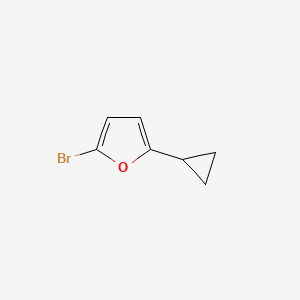
2-Bromo-5-cyclopropylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclopropylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylfuran typically involves the bromination of 5-cyclopropylfuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-cyclopropylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-5-cyclopropylfuran has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-cyclopropylfuran is primarily based on its ability to undergo various chemical transformations. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, and its furan ring can participate in various oxidation and reduction processes. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological targets in medicinal chemistry.
Comparaison Avec Des Composés Similaires
2-Bromo-5-ethylfuran: Similar in structure but with an ethyl group instead of a cyclopropyl group.
2-Bromo-3-cyclopropylfuran: Differing in the position of the bromine atom.
2-Bromo-5-fluorofuran: Featuring a fluorine atom instead of a cyclopropyl group.
Uniqueness: 2-Bromo-5-cyclopropylfuran is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C7H7BrO |
|---|---|
Poids moléculaire |
187.03 g/mol |
Nom IUPAC |
2-bromo-5-cyclopropylfuran |
InChI |
InChI=1S/C7H7BrO/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
MESHACPGVSYHJE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
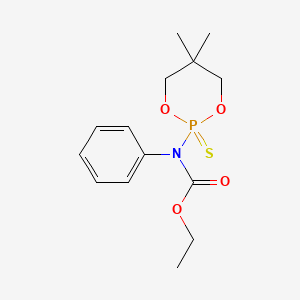
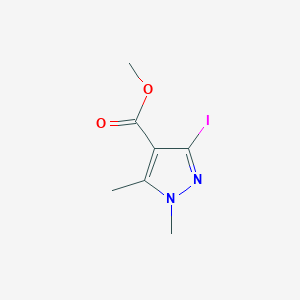
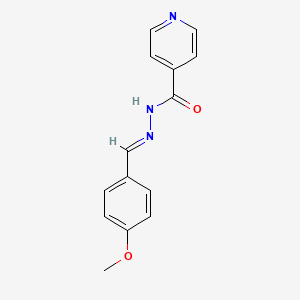
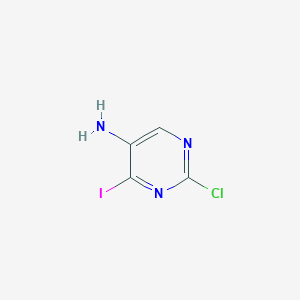
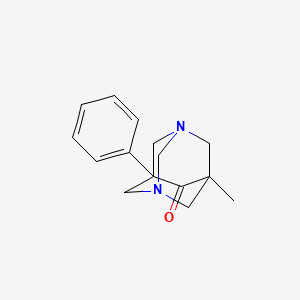
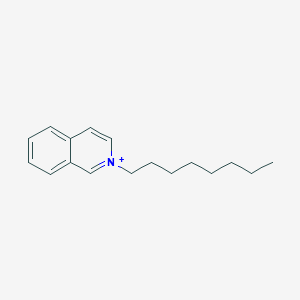
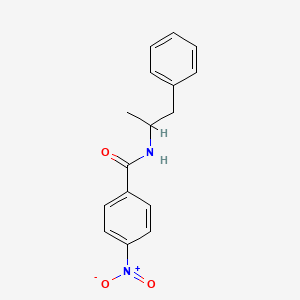

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
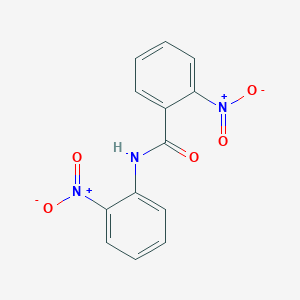
![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

